Comprehensive Technical Guide to 4-Bromo-1-methyl-2-nitronaphthalene: Synthesis, Properties, and Pharmaceutical Applications
Comprehensive Technical Guide to 4-Bromo-1-methyl-2-nitronaphthalene: Synthesis, Properties, and Pharmaceutical Applications
Executive Summary
In the landscape of modern drug discovery and advanced materials science, highly functionalized polycyclic aromatic hydrocarbons serve as critical structural scaffolds. 4-Bromo-1-methyl-2-nitronaphthalene (CAS: 63017-86-7) is a precisely substituted naphthalene derivative that offers exceptional synthetic versatility. Characterized by the strategic placement of a methyl group, a nitro group, and a bromine atom, this compound acts as a tri-functional linchpin. The bromine atom provides a highly reactive site for transition-metal-catalyzed cross-coupling, the nitro group serves as a masked amine for late-stage functionalization, and the methyl group imparts steric constraints critical for designing axially chiral or conformationally locked molecules.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream applications of 4-bromo-1-methyl-2-nitronaphthalene, designed specifically for researchers and process chemists.
Physicochemical Profiling & Structural Dynamics
The reactivity of 4-bromo-1-methyl-2-nitronaphthalene is governed by the competing and synergistic electronic effects of its substituents[1].
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Methyl Group (C1): Acts as an electron-donating group (EDG) via hyperconjugation, increasing the electron density of the naphthalene ring.
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Nitro Group (C2): Acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, deactivating the adjacent positions and stabilizing intermediate anions during nucleophilic attacks.
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Bromine Atom (C4): Provides a heavy halogen leaving group, highly susceptible to oxidative addition by palladium or nickel catalysts.
To facilitate rapid reference and comparative analysis, the core quantitative data for this compound is summarized below:
| Property | Value | Analytical Significance |
| Chemical Name | 4-Bromo-1-methyl-2-nitronaphthalene | IUPAC Standard Nomenclature |
| CAS Registry Number | 63017-86-7 | Unique identifier for procurement ()[2] |
| Molecular Formula | C₁₁H₈BrNO₂ | Elemental composition |
| Molecular Weight | 266.09 g/mol | Required for stoichiometric calculations[2] |
| Monoisotopic Mass | 264.9738 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[3] |
| SMILES String | CC1=C(C=C(C2=CC=CC=C12)Br)[O-] | Computational modeling input[3] |
| Topological Polar Surface Area | 45.8 Ų | Predicts favorable membrane permeability in drug design |
| Hydrogen Bond Acceptors | 2 | Influences target protein binding affinity |
Mechanistic Pathways: Regioselective Bromination
The synthesis of 4-bromo-1-methyl-2-nitronaphthalene relies on the highly regioselective electrophilic aromatic bromination of 1-methyl-2-nitronaphthalene[4]. The regiocontrol is a direct consequence of the existing substituents:
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The methyl group at C1 is an activating ortho/para director. Since the ortho position (C2) is blocked, it strongly directs incoming electrophiles to the para position (C4).
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The nitro group at C2 is a deactivating meta director. Its meta position also corresponds to C4.
This synergistic directing effect makes the C4 carbon the most nucleophilic site on the substituted ring. When exposed to a polarized bromine species (Br⁺), the aromatic system undergoes an electrophilic attack at C4, forming a resonance-stabilized Wheland intermediate, followed by rapid deprotonation to restore aromaticity.
Figure 1: Regioselective electrophilic aromatic bromination pathway.
Experimental Protocol: Self-Validating Regioselective Synthesis
To ensure high yield and prevent polybromination, the following step-by-step protocol is engineered as a self-validating system. Every step incorporates a mechanistic rationale (causality) and an analytical checkpoint.
Reagents Required: 1-Methyl-2-nitronaphthalene (1.0 eq), Bromine (Br₂, 1.1 eq), Iron(III) bromide (FeBr₃, 0.05 eq), Dichloromethane (DCM, anhydrous), 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃).
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Step 1: Inert Atmosphere Setup.
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Action: Dissolve 1-methyl-2-nitronaphthalene in anhydrous DCM in an oven-dried round-bottom flask under a continuous nitrogen/argon purge.
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Causality: Moisture rapidly hydrolyzes the FeBr₃ Lewis acid catalyst, terminating the catalytic cycle. Anhydrous conditions ensure maximum electrophile generation.
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Step 2: Catalyst & Electrophile Addition.
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Action: Add FeBr₃ (5 mol%), cool the mixture to 0 °C, and add Br₂ dropwise over 30 minutes.
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Causality: FeBr₃ polarizes the Br-Br bond, generating the highly reactive Br⁺ complex. The dropwise addition at 0 °C controls the exothermic reaction, preventing thermal runaway and suppressing non-selective polybromination[4].
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Step 3: In-Process Monitoring.
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Action: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 8:2) every 2 hours.
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Validation: The reaction is deemed complete when the starting material spot is entirely consumed. This prevents the accumulation of unreacted precursors which complicate downstream purification.
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Step 4: Reductive Quenching.
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Action: Quench the reaction by slowly adding 10% aqueous Na₂S₂O₃ until the red/brown color of the organic layer dissipates.
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Causality: Sodium thiosulfate acts as a mild reducing agent, converting highly toxic and oxidative residual Br₂ into inert, water-soluble bromide salts. This prevents over-oxidation during the concentration phase.
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Step 5: Extraction & Purification.
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Action: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol.
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Causality: Recrystallization exploits the differential solubility of the target para-brominated product versus trace ortho-isomers, yielding a highly pure crystalline solid.
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Step 6: Analytical Validation.
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Action: Confirm structure via ¹H NMR and LC-MS.
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Validation: The ¹H NMR spectrum must show the disappearance of the C4 proton signal. LC-MS must display the characteristic 1:1 isotopic ratio at m/z 264.9 and 266.9, confirming the presence of a single bromine atom[3].
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Downstream Functionalization in Drug Discovery
The true value of 4-bromo-1-methyl-2-nitronaphthalene lies in its capacity to serve as a modular hub for generating vast chemical libraries. The C–Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical synthesis ()[5].
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Suzuki-Miyaura Cross-Coupling: Reacting the bromonaphthalene core with aryl or alkyl boronic acids yields complex biaryl systems[5]. The adjacent methyl group forces the newly attached aryl ring out of planarity, generating axial chirality (atropisomerism)—a highly sought-after property in kinase inhibitor design.
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Buchwald-Hartwig Amination: Coupling with primary or secondary amines generates N-aryl amines, extending the electron conjugation of the system, which is useful for fluorescent probes and organic light-emitting diode (OLED) materials.
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Nitro Reduction: The nitro group can be orthogonal reduced (using Pd/C and H₂, or Fe/HCl) to an amine, yielding 4-bromo-1-methylnaphthalen-2-amine. This opens the door for amide coupling or urea formation without disturbing the halogen atom.
Figure 2: Strategic downstream functionalization workflows in drug discovery.
Environmental, Health, and Safety (EHS) Standards
Halogenated nitroaromatics pose specific handling risks. 4-Bromo-1-methyl-2-nitronaphthalene should be treated as a potential skin sensitizer and environmental hazard.
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Containment: All synthetic steps involving elemental bromine or the neat compound must be performed in a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloved during bromination), chemical splash goggles, and a flame-resistant lab coat are mandatory.
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Waste Disposal: Halogenated organic waste must be segregated from non-halogenated waste to prevent the formation of explosive mixtures. Aqueous waste containing quenched bromine (bromide salts) must be routed to heavy-metal/halogen specific waste streams.
References
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PubChemLite / University of Luxembourg , "4-bromo-1-methyl-2-nitronaphthalene (C11H8BrNO2)". URL: [Link]
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Arkat USA (Arkivoc) , "Polybromination of naphthalene using bromine over a montmorillonite clay". URL: [Link]
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National Institutes of Health (PMC) , "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". URL:[Link]
Sources
- 1. PubChemLite - 4-bromo-1-methyl-2-nitronaphthalene (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. 63017-86-7|4-Bromo-1-methyl-2-nitronaphthalene|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 4-bromo-1-methyl-2-nitronaphthalene (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
